1-(1-Adamantyl)tetrazole

Description

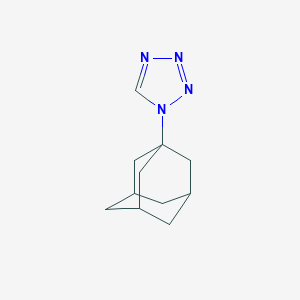

Structure

3D Structure

Properties

Molecular Formula |

C11H16N4 |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-(1-adamantyl)tetrazole |

InChI |

InChI=1S/C11H16N4/c1-8-2-10-3-9(1)5-11(4-8,6-10)15-7-12-13-14-15/h7-10H,1-6H2 |

InChI Key |

KFQREURXCYHWIC-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)N4C=NN=N4 |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C=NN=N4 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(1-Adamantyl)tetrazole, a combination of one-dimensional and two-dimensional NMR experiments is utilized for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the adamantyl cage and the lone proton of the tetrazole ring. The adamantyl group, a rigid polycyclic structure, displays three distinct sets of proton signals due to its C₃v symmetry.

The six equivalent methine protons (CH) at the bridgehead positions (C3, C5, C7) are expected to appear as a broad singlet. The six equivalent methylene (B1212753) protons (CH₂) adjacent to the bridgehead carbons (C4, C6, C10) will also produce a distinct signal, as will the remaining six methylene protons (C2, C8, C9). The integration of these signals will correspond to a 6:6:3 ratio, representing the twelve methylene and three methine protons of the adamantyl moiety. The proton attached to the tetrazole ring (C5-H) is anticipated to resonate as a sharp singlet at a significantly downfield chemical shift due to the deshielding effect of the aromatic, electron-deficient heterocyclic ring.

Based on data from closely related adamantyl-substituted tetrazoles, the expected chemical shifts are presented in Table 1. wiley-vch.de

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Adamantyl-CH₂ | ~1.80-2.00 | m | 6H |

| Adamantyl-CH₂ | ~2.20-2.40 | m | 6H |

| Adamantyl-CH | ~2.50-2.60 | m | 3H |

| Tetrazole-CH | ~8.50-9.50 | s | 1H |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The proton-decoupled ¹³C NMR spectrum provides further confirmation of the molecular structure by revealing the number of unique carbon environments. For this compound, five distinct signals are expected: four for the adamantyl cage and one for the tetrazole ring carbon.

The adamantyl group will show signals for the quaternary carbon attached to the tetrazole nitrogen (C1), the three equivalent methine carbons (C3, C5, C7), and the two sets of six equivalent methylene carbons (C2, C4, C6, C8, C9, C10). The carbon atom of the tetrazole ring (C5) is expected to appear in the aromatic region of the spectrum. The predicted chemical shifts, based on analogous structures, are detailed in Table 2. wiley-vch.deacs.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Adamantyl-C (quaternary) | ~60-65 |

| Adamantyl-CH | ~30-35 |

| Adamantyl-CH₂ | ~35-45 |

| Adamantyl-CH₂ | ~45-55 |

| Tetrazole-C | ~140-150 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

A COSY experiment would show correlations between adjacent protons in the adamantyl cage, confirming the through-bond coupling network. For instance, the methine protons would show correlations to the adjacent methylene protons.

An HSQC spectrum correlates each proton signal with its directly attached carbon atom. This would allow for the definitive assignment of the adamantyl CH and CH₂ signals in both the ¹H and ¹³C NMR spectra. For example, the proton signal at approximately 2.55 ppm would show a cross-peak with the carbon signal around 32 ppm, confirming their direct bond. The tetrazole proton at ~9.0 ppm would correlate with the tetrazole carbon at ~145 ppm.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is employed to identify the characteristic functional groups present in this compound by detecting their vibrational frequencies. The spectrum is expected to be dominated by the absorptions of the adamantyl and tetrazole moieties.

The adamantyl group will exhibit strong C-H stretching vibrations in the region of 2850-2950 cm⁻¹. The C-H bending and scissoring vibrations of the methylene and methine groups will appear in the 1450-1470 cm⁻¹ region, while the cage vibrations are typically observed in the fingerprint region below 1000 cm⁻¹.

The tetrazole ring has several characteristic vibrations. A key feature is the C-H stretching vibration of the tetrazole proton, which is expected around 3130-3150 cm⁻¹. nih.gov The N=N and C=N stretching vibrations of the ring are anticipated in the 1400-1600 cm⁻¹ range. Ring breathing and deformation modes typically appear at lower wavenumbers. A summary of the expected FT-IR absorption bands is provided in Table 3. mdpi.comresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Tetrazole C-H stretch | 3130 - 3150 | Medium |

| Adamantyl C-H stretch | 2850 - 2950 | Strong |

| C=N, N=N stretch (tetrazole ring) | 1400 - 1600 | Medium-Strong |

| Adamantyl C-H bend/scissoring | 1450 - 1470 | Medium |

| Tetrazole ring vibrations | 1000 - 1200 | Medium-Strong |

| Adamantane (B196018) cage vibrations | < 1000 | Medium-Weak |

Table 3: Predicted FT-IR Absorption Bands for this compound.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₁H₁₆N₄.

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound. A characteristic fragmentation pattern would involve the loss of the adamantyl cation ([C₁₀H₁₅]⁺), which is a very stable carbocation and would likely be observed as a significant peak in the spectrum. Other fragmentation pathways may involve the cleavage of the tetrazole ring. The predicted major mass spectral peaks are outlined in Table 4.

| m/z Value | Assignment |

| 204.1426 | [M]⁺ (C₁₁H₁₆N₄) |

| 135.1174 | [C₁₀H₁₅]⁺ (Adamantyl cation) |

| 69.0354 | [C₄H₅N]⁺ (Fragment from tetrazole ring) |

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular properties of 1-(1-Adamantyl)tetrazole.

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations have been employed to analyze the electronic properties of adamantane-based compounds and tetrazole derivatives. worldscientific.commdpi.com These studies help in understanding the distribution of electron density, molecular orbital energies, and other electronic parameters that govern the molecule's reactivity and interactions. mdpi.comnih.gov For instance, DFT calculations can be used to determine the equilibrium geometric structure and predict vibrational spectra (IR and Raman) of adamantyl-containing molecules. worldscientific.com The choice of functional and basis set, such as B3LYP with cc-pVDZ or cc-pVTZ, is crucial for obtaining accurate results. worldscientific.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (HOMO-LUMO) analysis is critical for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) energy indicates the ability of a molecule to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) energy reflects its ability to accept an electron. researchgate.net The HOMO-LUMO energy gap is a key parameter that reflects the chemical reactivity of a molecule; a smaller gap suggests higher reactivity. irjweb.comnih.gov In tetrazole derivatives, the distribution of HOMO and LUMO orbitals can be localized on different parts of the molecule, influencing their interaction with other species. researchgate.net For example, in some pyridyl-tetrazole analogues, the HOMO is localized over the pyridyl-tetrazole rings, while the LUMO is on a different fragment of the molecule. researchgate.net This separation of frontier orbitals can have significant implications for charge transfer properties.

Prediction of Thermochemical Properties (e.g., Enthalpy of Formation)

Quantum chemical methods are utilized to predict the thermochemical properties of compounds like 5-(1-adamantyl)tetrazole. researchgate.net The standard enthalpy of formation in the gaseous state can be calculated and has shown excellent agreement with experimental values obtained from combustion calorimetry. researchgate.netresearchgate.net These calculations are essential for understanding the stability of the molecule. researchgate.net The temperature dependence of heat capacity and other thermodynamic properties in the ideal-gas state can also be calculated over a wide temperature range. researchgate.netresearchgate.net

Table 1: Calculated Thermochemical Data for 5-(1-Adamantyl)tetrazole

| Property | Method | Value | Reference |

| Standard Enthalpy of Formation (gas) | Quantum Chemical Calculation | Matches Experimental | researchgate.net |

| Standard Enthalpy of Formation (crystal) | Combustion Calorimetry | Determined | researchgate.net |

| Saturated Vapor Pressure | Knudsen Effusion Method | Measured (394-419 K) | researchgate.net |

| Enthalpy of Sublimation | From Vapor Pressure Data | Obtained | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the conformational stability and dynamics of adamantyl-tetrazole scaffolds under physiological conditions. These simulations provide insights into how the bulky adamantyl group influences the molecule's flexibility and its interactions with its environment. For related adamantane (B196018) derivatives, MD simulations have been used to assess their binding stability within protein active sites. uni-giessen.de For instance, studies on C-1-adamantyl substituted pyrazoles have revealed how the adamantyl group affects the proton transfer dynamics and the packing of molecules in the solid state. rsc.org The quasi-spherical shape and solid-state plasticity of the adamantyl substituent can play a role in lowering the energy barriers for dynamic processes. rsc.org

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. aaup.edu This method is widely used for adamantyl-tetrazole derivatives to understand their potential as therapeutic agents. researcher.lifedovepress.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target protein. mdpi.com For example, the adamantyl group's steric bulk may hinder binding in tight pockets but can enhance selectivity for hydrophobic domains. In studies of related tetrazole derivatives, docking has been used to predict binding affinities to enzymes like dihydrofolate reductase and to compare them with known inhibitors. aaup.edudovepress.com

Table 2: Examples of Molecular Docking Applications for Adamantyl and Tetrazole Derivatives

| Compound Type | Target Protein | Key Findings | Reference |

| Adamantyl derivatives | Cyclooxygenase (COX-1, COX-2) | Higher affinity compared to control drugs like indomethacin (B1671933) and celecoxib. | researcher.life |

| Tetrazole derivatives | Klebsiella pneumonia dihydrofolate reductase | Determination of binding mode and interactions compared to cefazolin. | dovepress.com |

| 1,5-disubstituted tetrazoles | Abelson tyrosine-protein kinase (ABL) | Prediction of poses for potential inhibitors. | nih.gov |

| Tetrazole derivative | Val122Ile Transthyretin | Formation of hydrogen bonds with specific residues. | mdpi.com |

In Silico Prediction of Molecular Interactions and Structural Features

In silico methods encompass a broad range of computational techniques to predict molecular properties and interactions. For adamantyl-tetrazole compounds, these methods are used to analyze structural features and predict how they will interact with biological systems. nih.gov The adamantane core is known to increase lipophilicity and metabolic stability, while the tetrazole ring can participate in hydrogen bonding and π-π stacking interactions. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are also crucial in the early stages of drug discovery to assess the pharmacokinetic and safety profiles of tetrazole derivatives. aaup.edunih.gov Studies on similar compounds have shown that the introduction of a tetrazole ring can significantly influence properties like gastrointestinal absorption and inhibition of cytochrome P450 enzymes. aaup.edu

Coordination Chemistry and Metal Complexation Research

1-(1-Adamantyl)tetrazole as a Ligand System in Coordination Chemistry

There is no available scientific literature detailing the use of this compound as a ligand system in coordination chemistry.

Design and Characterization of Discrete Coordination Complexes

There are no published studies on the design, synthesis, or characterization of discrete coordination complexes involving this compound as a ligand.

Research Directions in Material Science Applications

Development of Novel Polymeric Materials Incorporating 1-(1-Adamantyl)tetrazole

The incorporation of tetrazole rings into polymer structures is a known strategy for developing materials with enhanced properties, such as thermal stability and energy content. digitellinc.comresearchgate.net The introduction of an adamantyl group is also a recognized method for improving the performance of polymers. mdpi.com While direct polymerization of this compound is not widely documented, research on related compounds suggests its potential as a monomer or a functional additive in polymer synthesis.

Studies on tetrazole-containing polymers have shown that the properties of the resulting materials can be significantly influenced by their molecular organization. For instance, the introduction of modifiers can alter the dynamic and mechanical characteristics of cross-linked tetrazole-containing polymers. researchgate.net The thermal degradation of such polymers often involves the initial elimination of the tetrazole pendant group at temperatures between 280 and 395 °C, followed by the degradation of the polymer backbone at higher temperatures. conicet.gov.ar

The synthesis of polymers decorated with 1,5-disubstituted-1H-tetrazoles via methods like thiol-ene polymerization has been reported, yielding polymers with molecular weights up to 62,000 g/mol . These polymers are soluble in common organic solvents, and the incorporation of polar groups can even render them soluble in polar solvents like methanol. The research into the polymerization of adamantyl-tetrazole derivatives, such as [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid, is anticipated to lead to the creation of new polymers with unique properties. mdpi.com Given these precedents, this compound represents a viable candidate for the development of new polymeric materials with potentially high thermal stability and specific mechanical properties.

High-Energy Materials Research

Tetrazole derivatives are of significant interest in the field of high-energy materials (HEMs) due to their high nitrogen content, high positive enthalpies of formation, and the generation of a large volume of gaseous products, primarily nitrogen, upon decomposition. researchgate.netnih.govsciencemadness.org These characteristics contribute to superior explosive and propellant properties. sciencemadness.org The adamantane (B196018) group, when incorporated into an energetic molecule, can increase its density and thermal stability.

The thermodynamic properties of 5-(1-adamantyl)tetrazole have been studied, providing key data for its evaluation as a potential HEM. Its standard enthalpy of formation in the crystalline state has been determined, which is a critical parameter for predicting energetic performance. researchgate.netresearchgate.net The thermal stability of related 2-adamantyl-5-aryl-2H-tetrazoles has been shown to be high, with decomposition temperatures around 150°C. nih.gov

| Property | Value | Reference |

|---|---|---|

| Standard Molar Enthalpy of Formation (crystalline, 298.15 K) | Data determined via static bomb combustion calorimetry | researchgate.netresearchgate.net |

| Standard Molar Enthalpy of Formation (gaseous) | Evaluated from experimental data | researchgate.net |

| Saturated Vapor Pressure (crystalline) | Measured between 394 K and 419 K | researchgate.net |

| Enthalpy of Sublimation | Obtained from vapor pressure measurements | researchgate.net |

| Heat Capacity | Studied between 5 K and 370 K | researchgate.net |

Applications in Advanced Functional Materials Design

The rigid, three-dimensional structure of the adamantane cage combined with the versatile coordination chemistry of the tetrazole ring makes this compound a promising building block for the design of advanced functional materials, such as metal-organic frameworks (MOFs). mdpi.com MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands, with applications in gas storage, separation, and catalysis. sigmaaldrich.com

Tetrazole-based ligands are known to form a variety of coordination polymers with interesting physical properties, including second-harmonic generation, fluorescence, and ferroelectric behaviors. researchgate.netrsc.org The deprotonated tetrazole ring can act as a versatile linker, bridging multiple metal centers. nih.gov Adamantane derivatives, on the other hand, are used as rigid spacers to create robust and porous frameworks. researchgate.net The synthesis of bifunctional adamantane ligands containing both carboxylate and azole groups has been shown to produce 1D and 2D coordination polymers. lukasiewicz.gov.pl

For instance, the reaction of 1-adamantanecarboxylic acid with azoles like 1H-tetrazole in concentrated sulfuric acid yields 3-(tetrazol-1-yl)-1-adamantanecarboxylic acid, a bifunctional ligand for MOF synthesis. lukasiewicz.gov.pl While direct applications of this compound in MOFs are still an emerging area of research, the extensive work on both its constituent moieties suggests significant potential. The combination of the adamantane and tetrazole functionalities within a single molecule could lead to the formation of MOFs with novel topologies and properties, such as enhanced thermal stability or specific catalytic activity. orientjchem.orgrsc.org

Nanomaterial Integration and Surface Functionalization

The functionalization of nanoparticle surfaces is crucial for controlling their stability, biocompatibility, and interaction with their environment. amanote.com Adamantane derivatives have been utilized for surface functionalization in various applications, from biocompatible tailoring to materials science. researchgate.net

A significant area of research for this compound derivatives is in the stabilization of metal nanoparticles. Specifically, 1-R-tetrazole-5-thiols, where R can be a 1-adamantyl group, have been successfully used as capping agents for the synthesis of stable, nearly monodispersed silver, palladium, and platinum nanoparticles with average sizes of 2-4 nm. researchgate.netacs.org These capping agents are characterized by their low carbon content and unique thermal behavior. researchgate.netacs.org Similarly, tetrazole-stabilized gold nanoparticles have been prepared and investigated for catalytic applications, such as CO oxidation. researchgate.net

In these systems, the tetrazole-thiol ligand binds to the nanoparticle surface. Quantum-chemical calculations suggest a preferred coordination mode involving both a nitrogen atom of the tetrazole ring and the sulfur atom, forming a bridge on the nanoparticle surface. researchgate.netacs.org The adamantyl group, being bulky and lipophilic, can influence the dispersibility and stability of the nanoparticles in various media. The thermal decomposition of the tetrazole ligand at elevated temperatures can be used to produce surfactant-free nanoparticles for applications like catalysis. researchgate.net This research demonstrates a direct and promising application of this compound derivatives in the field of nanotechnology.

| Nanoparticle Material | Stabilizing Ligand | Typical Size | Key Findings | Reference |

|---|---|---|---|---|

| Silver (Ag) | This compound-5-thiol | 2-4 nm | Formation of stable, nearly monodispersed nanoparticles. | researchgate.netacs.org |

| Palladium (Pd) | This compound-5-thiol | 2-4 nm | Synthesized in a biphasic toluene-water system. | researchgate.netacs.org |

| Platinum (Pt) | This compound-5-thiol | 2-4 nm | Ligand exhibits unique thermal behavior. | researchgate.netacs.org |

| Gold (Au) | This compound-5-thiol | 2.8-4.7 nm | Used as precursors for supported catalysts for CO oxidation. | researchgate.net |

Research in Optical and Electronic Materials

The development of new materials with nonlinear optical (NLO) properties is essential for applications in photonics and optoelectronics. mdpi.com Research has shown that both tetrazole and adamantane derivatives can be key components in such materials.

Push-pull tetrazoles, which feature electron-donating and electron-withdrawing groups attached to the tetrazole ring, have been synthesized and shown to exhibit NLO activity. digitellinc.comrsc.org The NLO response, specifically the first hyperpolarizability (β), can be tuned by modifying the substituents on the tetrazole framework. rsc.org These molecules often exhibit intramolecular charge transfer (ICT) upon photoexcitation, a key characteristic for NLO materials. rsc.orgnih.gov While these studies have not focused on this compound itself, they establish the tetrazole ring as a viable component for NLO-active molecules.

On the other hand, adamantane derivatives have been investigated as components of materials that exhibit a strong NLO response, including an unusual form of highly-directed white-light generation. researchgate.net The electronic structure of adamantane is a critical factor in the development of nanoelectronic applications based on these cage compounds. uni-giessen.de The combination of a tetrazole ring with an adamantane cage in this compound could therefore lead to novel materials with interesting optical and electronic properties, although this remains an area for future exploration.

| Compound Structure | Key Feature | NLO Property Measured | Finding | Reference |

|---|---|---|---|---|

| 2,5-disubstituted tetrazoles with donor and acceptor groups | Push-pull system | First hyperpolarizability (β_HRS) | Highest NLO activity observed for the compound with the strongest push-pull character. | rsc.orgnih.gov |

| Tetrazole with p-nitrophenyl (acceptor) and 4-(N,N-diphenylamino)phenyl (donor) | Strong intramolecular charge transfer | First hyperpolarizability (β_HRS) | Significant red-shifted absorption and emission bands. | rsc.orgnih.gov |

| General push-pull tetrazoles | Copper-catalyzed synthesis | First hyperpolarizability (β_HRS) | UV-Vis absorption characteristics can be tuned with substituents. | digitellinc.com |

Pre Clinical Research Perspectives in Medicinal Chemistry

Bioisosteric Replacement Strategies Utilizing the Tetrazole Moiety

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a common functional group in many biologically active compounds. nih.govvu.edu.auacs.orgdrughunter.com This replacement strategy is a cornerstone of modern drug design, aimed at enhancing a molecule's pharmacological profile. vu.edu.auacs.org The 5-substituted 1H-tetrazole moiety, in particular, shares several key physicochemical properties with carboxylic acids, including a comparable acidity (pKa of 4.5–4.9 for tetrazole versus 4.2–4.4 for carboxylic acid) and a similar spatial arrangement of heteroatom lone pairs. nih.govacs.org This mimicry allows the tetrazole group to engage in similar interactions with biological targets, such as hydrogen bonding. acs.org

Structure-Activity Relationship (SAR) Investigations of Adamantyl-Tetrazole Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For adamantyl-tetrazole derivatives, SAR investigations have been crucial in identifying key structural features that govern their therapeutic potential. These studies systematically modify different parts of the molecule, such as the adamantane (B196018) cage, the tetrazole ring, and any linking groups, to observe the resulting changes in biological effect. nih.gov

For instance, in the development of inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a series of 2-adamantylmethyl tetrazoles were synthesized and evaluated. researchgate.net These studies revealed that the tetrazole moiety can act as a potent pharmacophore, directly contributing to the inhibitory activity. researchgate.net Further optimization of the adamantane portion and other substituents on the tetrazole ring led to the identification of compounds with significantly improved inhibitory potency and better microsomal stability. researchgate.net

The lipophilicity and bulkiness of the adamantyl group are also critical determinants of activity. researchgate.net Modifications to the adamantane structure, such as the introduction of substituents or changing the point of attachment to the tetrazole, can have a profound impact on how the molecule fits into the binding site of a target protein. nih.gov The electronic nature of substituents on aryl groups attached to the tetrazole ring has also been explored, although in some cases, the size of the substituent appears to have a more significant influence on the solid-state structure and potentially its biological activity. mdpi.com These detailed SAR explorations provide a rational basis for the design of more potent and selective adamantyl-tetrazole-based therapeutic agents.

Enzyme Target Modulation and Inhibition Studies (e.g., 11β-HSD1 inhibitors)

A significant area of research for adamantyl-tetrazole derivatives has been their ability to modulate the activity of specific enzymes implicated in disease. One of the most prominent targets is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the conversion of inactive cortisone (B1669442) to active cortisol. mdpi.comnih.gov Elevated cortisol levels are associated with metabolic syndrome, including conditions like type 2 diabetes and obesity. mdpi.comnih.gov Therefore, inhibiting 11β-HSD1 is a promising therapeutic strategy for these diseases. researchgate.net

The selectivity of these inhibitors for 11β-HSD1 over the related enzyme 11β-HSD2 is a critical factor, as inhibition of 11β-HSD2 can lead to undesirable side effects. mdpi.com Research has shown that adamantyl-triazole derivatives, which are structurally related to adamantyl-tetrazoles, can also act as selective 11β-HSD1 inhibitors. researchgate.net The development of these enzyme inhibitors highlights the potential of the adamantyl-tetrazole scaffold in creating targeted therapies for metabolic disorders.

In Vitro Biological Activity Assessments

Antimicrobial Activity Evaluations

Derivatives of 1-(1-Adamantyl)tetrazole have been the subject of numerous studies evaluating their potential as antimicrobial agents. The combination of the adamantane nucleus, known for its lipophilic nature which can enhance cell membrane penetration, and the tetrazole moiety, a versatile pharmacophore, has yielded compounds with promising activity against a range of pathogens. nih.gov

Research has demonstrated that certain adamantyl-tetrazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some compounds have shown notable efficacy against Staphylococcus aureus and Escherichia coli. The antimicrobial potential is often attributed to the unique structural combination, where the tetrazole ring plays a crucial role in the compound's efficacy.

In addition to antibacterial properties, antifungal activity has also been observed. nih.gov Studies have reported the effectiveness of some adamantyl-tetrazole derivatives against pathogenic fungi like Candida albicans. nih.govnih.gov The mechanism of action is thought to involve the disruption of microbial cell processes, although the precise pathways are still under investigation. The broad-spectrum potential of these compounds makes them interesting candidates for the development of new antimicrobial drugs, particularly in an era of increasing antibiotic resistance.

Table 1: Antimicrobial Activity of Selected Adamantane Derivatives

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| Adamantyl-tetrazole derivative | Staphylococcus aureus | Active | nih.gov |

| Adamantyl-tetrazole derivative | Candida albicans | Active | nih.gov |

| Adamantyl-triazole derivative | Staphylococcus aureus | Active | nih.gov |

| Adamantyl-triazole derivative | Bacillus subtilis | Active | nih.gov |

| Adamantyl-triazole derivative | Micrococcus luteus | Active | nih.gov |

Anticancer and Cytotoxicity Screening in Cell Lines

The potential of adamantyl-tetrazole derivatives as anticancer agents has been explored through cytotoxicity screening against various human cancer cell lines. mdpi.comnih.gov These studies aim to identify compounds that can selectively kill cancer cells while minimizing harm to normal, healthy cells. nih.govmdpi.com The cytotoxic effects of these compounds are often evaluated using assays like the MTT or LDH test, which measure cell viability. mdpi.comnih.gov

Research has shown that some tetrazole derivatives exhibit significant cytotoxic activity against a range of cancer cell lines, including those from lung, cervical, and colon cancers. mdpi.comresearchgate.net For example, certain novel tetrazole derivatives of 3,3'-dimethoxybenzidine (B85612) have demonstrated selective cytotoxicity against cancer cell lines and have been shown to induce apoptosis, or programmed cell death. nih.gov The mechanism of action is thought to involve the targeting of key cellular pathways, such as the regulation of apoptosis by proteins like Bcl-2. nih.gov

Furthermore, some adamantane derivatives have shown specific cytotoxicity against certain cell lines like Colo 205 and Hep G2. ksu.edu.sa The lipophilic nature of the adamantane group may facilitate the compound's entry into cancer cells, enhancing its cytotoxic effect. mdpi.com The results from these in vitro screenings provide a foundation for the further development of adamantyl-tetrazole derivatives as potential anticancer therapeutics, although more research, including in vivo studies, is needed to confirm their efficacy and safety. nih.gov

Table 2: Cytotoxic Activity of Selected Tetrazole Derivatives

| Compound Type | Cell Line | Effect | Reference |

|---|---|---|---|

| Tetrazole derivative | HT-29 (Colon cancer) | Significant cytotoxicity | researchgate.net |

| Tetrazole derivative | MDA-MB-231 (Breast cancer) | Moderate activity | researchgate.net |

| Tetrazole derivative | HeLa (Cervical cancer) | Cytotoxic action | researchgate.net |

| Tetrazole derivative | HTB-140 (Melanoma) | Selective cytotoxicity | nih.gov |

| Tetrazole derivative | A549 (Lung cancer) | Selective cytotoxicity | nih.gov |

Antiviral Activity Investigations

The adamantane core is a well-known pharmacophore in antiviral drug discovery, with amantadine (B194251) and rimantadine (B1662185) being notable examples of adamantane-based antiviral drugs. nih.govgoogle.com Consequently, derivatives of this compound have been investigated for their potential antiviral activities, particularly against influenza viruses. researchgate.netgoogle.com

Research has shown that N-(1-adamantyl) tetrazole derivatives can exhibit high antiviral activity, including against strains of influenza A virus that are resistant to rimantadine. researchgate.net This suggests that these compounds may have a different mechanism of action compared to traditional adamantane-based antivirals. nih.gov The tetrazole moiety is believed to play a significant role in enhancing the antiviral properties of these molecules. researchgate.net

In vitro studies have evaluated the inhibitory activity of adamantyl-tetrazole derivatives against various virus strains, such as Herpes simplex virus type 1 (HSV-1) and influenza A. nih.govresearchgate.net Some compounds have shown moderate to weak antiviral activity in these assays. nih.govresearchgate.net The selectivity index (SI), which is a measure of the compound's antiviral efficacy versus its toxicity to host cells, is a critical parameter in these investigations. researchgate.net While some derivatives have demonstrated promising antiviral effects, further optimization is often needed to improve their potency and selectivity. nih.govresearchgate.net

Table 3: Antiviral Activity of Selected Adamantyl Derivatives

| Compound | Virus | Activity | Reference |

|---|---|---|---|

| Adamantyl-tetrazole derivative | Influenza A virus | Moderate inhibitory activity | researchgate.net |

| Adamantyl-tetrazole derivative | Herpes simplex virus type 1 (HSV-1) | Weak antiviral activity | nih.gov |

Antioxidant Activity Profiling

The adamantane nucleus and the tetrazole ring are two structural motifs that have independently been associated with antioxidant properties in various chemical derivatives. While direct antioxidant profiling of this compound is not extensively documented in dedicated studies, the potential for such activity can be inferred from research on related compounds.

The adamantane moiety, a bulky and highly lipophilic cage-like hydrocarbon, has been incorporated into various molecular scaffolds to enhance their biological activities. scispace.com Research into adamantane-containing Schiff base derivatives has demonstrated significant antioxidant potential. For instance, a series of 1,3-bis(4-aminophenyl)adamantane (B1268266) derivatives showed potent scavenging ability against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, with inhibition percentages ranging from 81.4% to 89.9% at a concentration of 1 mg/mL. echemcom.comsamipubco.com The position and nature of substituents on the aromatic rings of these Schiff bases were found to influence their antioxidant efficacy. echemcom.com This suggests that the adamantane core can serve as a valuable component in the design of novel antioxidants. Furthermore, some studies have suggested that the neuroprotective effects of certain adamantane derivatives may be linked to their antioxidant activity. nih.gov

Similarly, the tetrazole ring is a well-established pharmacophore in medicinal chemistry, and several studies have highlighted the antioxidant capabilities of tetrazole-containing compounds. hilarispublisher.com A study on 5-substituted 1H-tetrazole derivatives reported that these compounds exhibited significant antioxidant properties, even at very low concentrations, when tested using the DPPH assay. nih.gov Another study investigating triazole and tetrazole derivatives found that specific compounds displayed noteworthy antioxidant activity in various free radical scavenging assays. grafiati.com

Given that both the adamantane group and the tetrazole ring contribute to antioxidant effects in different molecular contexts, it is plausible that this compound could possess antioxidant properties. The combination of the lipophilic adamantane "bullet" with the electronically versatile tetrazole ring presents a unique chemical entity worthy of direct antioxidant evaluation. scispace.com

Table 1: Antioxidant Activity of Adamantane and Tetrazole Derivatives This table is interactive. Users can sort the columns by clicking on the headers.

| Compound Class | Specific Derivative Example | Assay | Key Finding | Reference |

|---|---|---|---|---|

| Adamantane Schiff Bases | 1,3-bis(4-(4-hydroxy-3-methoxybenzylideneamino)phenyl)adamantane | DPPH Scavenging | 89.9% inhibition at 1 mg/mL | echemcom.comsamipubco.com |

| Adamantane Schiff Bases | 1,3-bis(4-(4-nitrobenzylideneamino)phenyl)adamantane | DPPH Scavenging | 81.4% inhibition at 1 mg/mL | echemcom.comsamipubco.com |

| 5-Substituted 1H-Tetrazoles | 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | DPPH Scavenging | Exhibited great antioxidant properties at low doses | nih.gov |

| Triazole-Tetrazole Hybrids | Compound 7d (a 1,2,4-triazole/tetrazole derivative) | DPPH, ABTS, Superoxide | Significant radical scavenging activity (EC50 = 0.65, 0.52, 0.93 mM respectively) | grafiati.com |

Pharmacophore Design and Optimization Strategies

While specific pharmacophore models for this compound are not widely published, extensive research on structurally related adamantyl tetrazoles provides a clear blueprint for design and optimization strategies. A notable example is the development of 2-adamantylmethyl tetrazoles as potent and selective inhibitors of the human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, a target for metabolic diseases. researchgate.net In this series, the tetrazole ring was identified as the key active pharmacophore responsible for the inhibitory activity. researchgate.net

Optimization of these lead compounds involved several key strategies focused on the adamantane scaffold:

Blocking Metabolic Soft Spots: The adamantane ring is susceptible to metabolic hydroxylation at the C-5 and C-7 positions. To improve microsomal stability, these "soft spots" were blocked by introducing fluoro groups, which successfully enhanced the metabolic profile of the compounds without compromising potency. researchgate.net

Substitution to Enhance Potency: As predicted by pharmacophore modeling, introducing substituents at the 2-position of the adamantane ring led to a significant improvement in inhibitory potency. Piperidine substituents were found to be particularly effective. researchgate.net

Introduction of Polar Groups: Further optimization involved the careful introduction of polar groups to the substituent. This strategy aimed to fine-tune the physicochemical properties of the compounds, potentially improving solubility and bioavailability, without diminishing the inhibitory activity against the target enzyme. researchgate.net

These studies underscore a rational approach to drug design where the adamantane serves as a scaffold for orienting other functional groups, and the tetrazole acts as a primary pharmacophoric element. scispace.comresearchgate.net Ligand-based pharmacophore modeling, coupled with molecular docking studies, represents a powerful computational tool to guide the synthesis of such derivatives, helping to predict binding modes and screen virtual libraries to identify novel, potent inhibitors. nih.govugm.ac.id The principles derived from the study of 2-adamantylmethyl tetrazoles can be directly applied to the design and optimization of novel therapeutic agents based on the this compound scaffold.

Emerging Research Frontiers and Future Perspectives

Integration with Supramolecular Chemistry and Self-Assembly

The adamantane (B196018) group is a well-established and highly effective scaffold in supramolecular chemistry and host-guest systems. nih.gov Its high lipophilicity, rigidity, and defined three-dimensional structure make it an ideal guest for various molecular hosts, most notably cucurbit[n]urils. nih.gov The integration of the tetrazole moiety adds another layer of functionality, introducing possibilities for hydrogen bonding, π-π stacking, and coordination with metal ions. uq.edu.au This dual nature opens up new avenues for creating complex, self-assembled supramolecular structures.

Future research is directed towards using 1-(1-adamantyl)tetrazole and its derivatives as building blocks (tectons) for coordination-driven self-assembly. frontiersin.org The nitrogen atoms of the tetrazole ring can act as ligands, coordinating with metal centers to form discrete metallamacrocycles or infinite coordination polymers. frontiersin.orgresearchgate.net The adamantyl group, in this context, serves not only as a guest moiety but also as a sterically demanding component that can direct the topology of the resulting framework and create porous materials with tailored cavities. researchgate.netresearchgate.net

The study of non-covalent interactions is crucial for understanding and controlling the self-assembly process. uni-due.de Hirshfeld surface analysis and other computational methods are being used to investigate the interplay of hydrogen bonds, π-stacking, and other weak interactions that govern the crystal packing and assembly of tetrazole-containing compounds. uq.edu.auacs.org By understanding these interactions, researchers can design and synthesize novel supramolecular architectures with specific functions.

| Interaction Type | Participating Moiety | Potential Application in Self-Assembly |

| Host-Guest Interaction | Adamantane Cage | Formation of inclusion complexes with macrocycles (e.g., cucurbit[n]urils) for drug delivery systems. nih.gov |

| Coordination Bonding | Tetrazole Nitrogen Atoms | Construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netresearchgate.net |

| Hydrogen Bonding | Tetrazole N-H (in tautomeric form), N atoms | Directing crystal packing and forming specific supramolecular synthons. uq.edu.aunih.gov |

| π-π Stacking | Tetrazole Ring | Stabilizing self-assembled structures through aromatic interactions. uq.edu.auacs.org |

Exploration of Hybrid Material Systems

The development of hybrid materials, which combine organic and inorganic components at the molecular level, is a rapidly growing field. This compound is a prime candidate for creating such systems, particularly metal-organic frameworks (MOFs) and coordination polymers (CPs). orientjchem.orgrsc.org In these materials, metal ions or clusters act as nodes, while the adamantyl-tetrazole molecule serves as a rigid organic linker. researchgate.netresearchgate.net

The resulting MOFs could exhibit high porosity and stability, making them suitable for applications in gas storage, separation, and catalysis. orientjchem.orgrsc.org The tetrazole groups provide multiple coordination sites, allowing for the formation of diverse network topologies, while the adamantane units can functionalize the pore surfaces, tuning their hydrophobicity and selectivity. researchgate.netrsc.org Research has demonstrated the successful synthesis of MOFs from ligands containing either tetrazole or adamantane moieties, indicating a strong potential for their combined use. researchgate.netrsc.org

Furthermore, the incorporation of this compound into polymer backbones is another promising area. researchgate.net Such functionalized polymers could possess enhanced thermal stability and energetic properties due to the high nitrogen content and positive heat of formation of the tetrazole ring. researchgate.net Other hybrid systems include the development of novel catalysts, where the adamantyl-tetrazole ligand coordinates to a metal center, such as molybdenum, to create active sites for specific chemical transformations like olefin epoxidation. mdpi.com

| Hybrid System | Role of this compound | Potential Application |

| Metal-Organic Frameworks (MOFs) | Rigid organic linker | Gas storage, separation, catalysis. orientjchem.orgrsc.org |

| Coordination Polymers (CPs) | Bridging ligand | Luminescent materials, sensors. rsc.orgmdpi.com |

| Hybrid Catalysts | Ligand for metal center | Homogeneous and heterogeneous catalysis. mdpi.com |

| Functionalized Polymers | Pendant group or monomer | High-energy materials, thermally stable polymers. researchgate.net |

Refined Computational Modeling Techniques for Predictive Research

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules like this compound, thereby guiding experimental efforts. nih.gov Molecular docking simulations, using programs like AutoDock, can predict the binding affinity and orientation of adamantyl-tetrazole derivatives within the active sites of biological targets, such as enzymes or receptors. nih.gov This is invaluable for structure-based drug design.

Molecular Dynamics (MD) simulations are employed to assess the conformational stability of the adamantyl-tetrazole scaffold and its complexes, providing insights into how they behave in a dynamic environment. For materials science applications, quantum chemical calculations are essential. Methods like Density Functional Theory (DFT) can be used to determine molecular electrostatic potential (MEP), HOMO-LUMO energy levels, and other electronic properties that dictate the reactivity and interaction capabilities of the molecule. uq.edu.au

Hirshfeld surface analysis has emerged as a key technique for visualizing and quantifying the intermolecular interactions within a crystal lattice. uq.edu.auacs.org This allows researchers to understand how molecules of this compound would pack in a solid state and to identify the dominant forces, such as hydrogen bonds or π-stacking, that control self-assembly. uq.edu.auacs.org These predictive models accelerate the discovery of new materials and bioactive compounds by allowing for virtual screening and rational design before committing to synthetic work. nih.gov

| Computational Technique | Information Gained | Application Area |

| Molecular Docking | Binding affinity, binding pose | Drug discovery, predicting protein-ligand interactions. nih.gov |

| Molecular Dynamics (MD) | Conformational stability, dynamic behavior | Understanding flexibility and interactions in solution. |

| Quantum Chemistry (DFT) | Electronic structure, reactivity, MEP, HOMO/LUMO | Predicting chemical reactivity and interaction sites. uq.edu.au |

| Hirshfeld Surface Analysis | Intermolecular interactions, crystal packing | Materials design, understanding supramolecular assembly. uq.edu.auacs.org |

Development of Novel and Sustainable Synthetic Methodologies

A key future direction is the development of more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound and its derivatives. Traditional syntheses can be multi-step and may use hazardous reagents. nih.gov Modern research focuses on "green chemistry" principles to improve this process. nih.gov

One promising approach is the use of multicomponent reactions (MCRs), such as the Ugi or Passerini tetrazole reactions. nih.gov MCRs are highly efficient, combining three or more reactants in a single step to form a complex product, which increases atom economy and reduces waste. nih.gov Another strategy involves the use of greener solvents, with water being an ideal medium for certain tetrazole syntheses, often catalyzed by zinc salts. rsc.org

| Synthetic Strategy | Advantage | Example |

| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, efficiency | Ugi and Passerini reactions for tetrazole synthesis. nih.gov |

| Green Solvents/Catalysts | Reduced environmental impact, improved safety | Zinc-catalyzed synthesis in water. rsc.org |

| Alternative Energy Sources | Faster reactions, lower energy consumption | Microwave-assisted or sonication-promoted synthesis. nih.govresearchgate.net |

| Improved Reagents | Reduced toxicity, better handling | Use of dimethyl carbonate as a "green" methylating agent. publish.csiro.au |

Q & A

Q. What are the established synthetic routes for 1-(1-Adamantyl)tetrazole, and how are impurities removed?

The synthesis of this compound typically involves the reaction of 1-adamantyl azide with nitriles or cyanides under thermal or catalytic conditions. A key method includes reacting 1-adamantyl arenesulfonates with sodium azide in acetonitrile, followed by cyclization . Post-synthesis purification often employs sublimation under reduced pressure (40°C) to remove volatile byproducts like unreacted 1-adamantyl azide. Chromatography on neutral alumina with hexane-benzene or chloroform eluents is also effective for isolating the tetrazole product .

Q. How is structural characterization performed for this compound derivatives?

Structural confirmation relies on 1H NMR , 13C NMR , and ESI-HRMS to verify molecular weight and functional groups. For crystalline derivatives, X-ray crystallography is used to determine bond angles, conformations, and disorder patterns (e.g., adamantyl group disorder observed in pyrazole analogs) . Solid-state NMR can further analyze crystallinity and molecular packing .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound derivatives?

Yields vary significantly with solvent polarity, coupling agents, and temperature. For example, using DIPEA (diisopropylethylamine) in DCM (dichloromethane) improves yields of adamantyl-urea derivatives (up to 63.4%) by enhancing nucleophilic substitution efficiency . Elevated temperatures (80–100°C) in polar aprotic solvents like DMF accelerate cyclization but may require careful control to avoid decomposition .

Q. What strategies resolve contradictions in reactivity data for adamantyl-tetrazole hybrids?

Discrepancies in reactivity often arise from steric hindrance of the adamantyl group or solvent effects. For example, low yields in thiophene-oxadiazole hybrids (42.4%) may reflect poor solubility. Computational modeling (e.g., DFT) can predict steric and electronic barriers, while solvent screening (e.g., switching from DCM to THF) or microwave-assisted synthesis may improve reaction kinetics .

Q. How can structural modifications enhance the biological activity of this compound analogs?

Introducing heteroaryl substituents (e.g., oxadiazole, pyrazole) via urea or thiourea linkers improves antimicrobial and anti-tuberculosis activity . Bioisosteric replacement of tetrazole with carboxyl groups can optimize pharmacokinetics. In vitro assays (e.g., MIC testing against Mycobacterium tuberculosis) combined with QSAR modeling guide rational design .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity in adamantyl-tetrazole derivatives?

Q. How are crystallographic disorders in adamantyl-containing compounds addressed?

X-ray data refinement tools (e.g., SHELXL) model disordered adamantyl conformers by partitioning occupancy ratios (e.g., 60:40 split observed in pyrazole derivatives) . Low-temperature crystallography (100 K) reduces thermal motion artifacts, improving resolution .

Data Interpretation and Troubleshooting

Q. Why do some this compound analogs exhibit unexpected solubility profiles?

The adamantyl group’s hydrophobicity dominates solubility, but polar substituents (e.g., oxadiazole, urea) can counteract this. For example, pyrazole-urea hybrids show moderate aqueous solubility due to hydrogen bonding. Co-solvent systems (e.g., DMSO-water) or nanoparticle formulation enhance bioavailability .

Q. How can low yields in multi-step syntheses be mitigated?

- Stepwise Monitoring : Use TLC or inline IR spectroscopy to identify incomplete reactions.

- Catalyst Optimization : Palladium complexes (e.g., adamantyl-phosphine ligands) improve coupling efficiency in heteroaryl syntheses .

- Flow Chemistry : Continuous reactors minimize side reactions in azide cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.